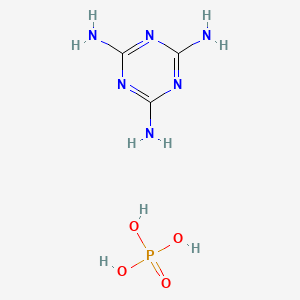![molecular formula C43H72Cl2P2RuS B3421551 Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride CAS No. 219770-99-7](/img/structure/B3421551.png)
Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride
Übersicht
Beschreibung
Molecular Structure Analysis
The empirical formula of the compound is C43H72Cl2P2RuS, and it has a molecular weight of 855.02 . The SMILES string representation is Cl\Ru=C\Sc1ccccc1.C2CCC(CC2)P(C3CCCCC3)C4CCCCC4.C5CCC(CC5)P(C6CCCCC6)C7CCCCC7 .Chemical Reactions Analysis
This compound is known to be a catalyst for the ring-opening metathesis polymerization of cycloolefins . The catalyst concentration is typically 2-3 times lower than comparable phenyl and vinyl substituted ruthenium carbenes .Physical And Chemical Properties Analysis
The compound has a molecular weight of 855.02 and an empirical formula of C43H72Cl2P2RuS . It is stable in air and can be used in aqueous media .Wissenschaftliche Forschungsanwendungen
Application in Ring-Closing Metathesis
A study by Alexander et al. (2016) highlights the use of a ruthenium complex, similar to Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride, in the ring-closing metathesis of linalool and citronellene. This process is significant in generating value-added chemicals from biorenewable feedstocks, showcasing the complex's potential in green chemistry applications (Alexander, Paulhus, Lazarus, & Leadbeater, 2016).
Metathesis of Methyl Soyate
Holser et al. (2006) examined the effectiveness of various ruthenium catalysts, including compounds structurally similar to Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride, in the metathesis reaction of methyl soyate. This process suggests a method to modify the structure of methyl soyate, potentially improving diesel fuel performance properties (Holser, Doll, & Erhan, 2006).
Thermally Triggerable Ruthenium-Based Olefin Metathesis Precatalysts/Initiators
Pump et al. (2015) studied ruthenium complexes, including derivatives of Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride, for their application in thermally induced ring-opening metathesis polymerization. The research demonstrated variations in polymerization activity at elevated temperatures based on the sterical properties of the coligands (Pump, Leitgeb, Kozłowska, Torvisco, Falivene, Cavallo, Grela, & Slugovc, 2015).
Gas Permeability of Polynorbornene Dicarboximide
Vargas et al. (2007) utilized a ruthenium complex similar to Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride in the synthesis of polynorbornene dicarboximide. This study focused on the gas permeability properties of the resulting polymer, relevant for applications in gas separation technologies (Vargas, Martínez, Santiago, Tlenkopatchev, & Aguilar-Vega, 2007).
Ruthenium Alkylidene Complexes Coordinated with Tricyclohexylphosphine and Heterocyclic N-donor Ligands
Trnka et al. (2003) explored the reactions of bis(tricyclohexylphosphine) ruthenium alkylidene complexes in various coordination states. This research provides insights into the catalytic activity of these complexes in metathesis reactions, highlighting the diverse applications of ruthenium-based catalysts in organic synthesis (Trnka, Dias, Day, & Grubbs, 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
dichloro(phenylsulfanylmethylidene)ruthenium;tricyclohexylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H33P.C7H6S.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-8-7-5-3-2-4-6-7;;;/h2*16-18H,1-15H2;1-6H;2*1H;/q;;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWHYAPPVOEOMP-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)SC=[Ru](Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H72Cl2P2RuS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017385 | |
| Record name | Dichloro(phenylsulfanylmethylidene)ruthenium;tricyclohexylphosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
855.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride | |
CAS RN |
219770-99-7 | |
| Record name | Dichloro(phenylsulfanylmethylidene)ruthenium;tricyclohexylphosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(tricyclohexyl phosphine)[(phenylthio) methylene]ruthenium (II) dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















